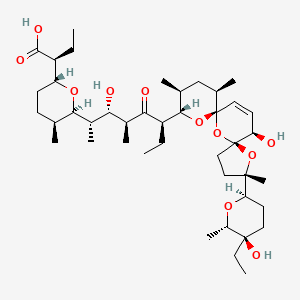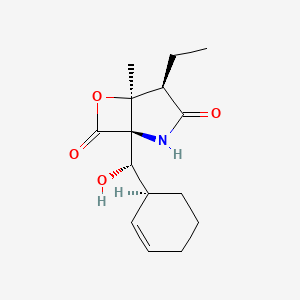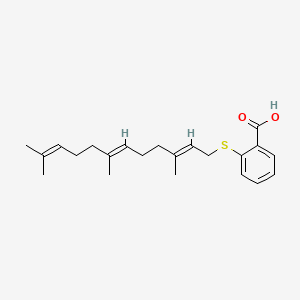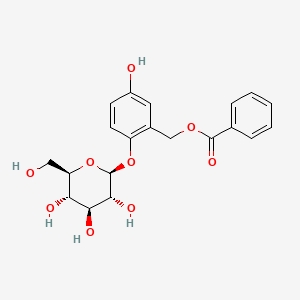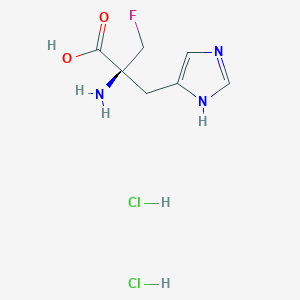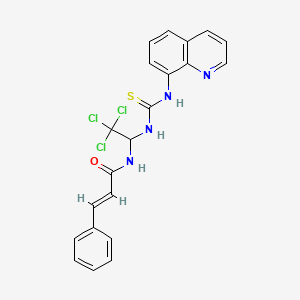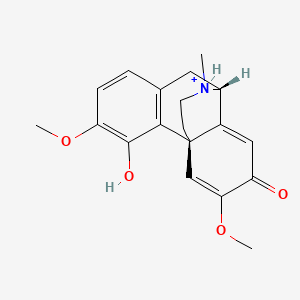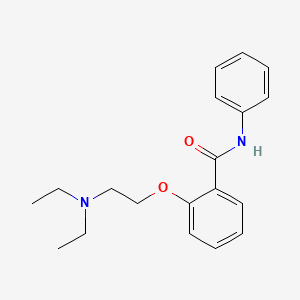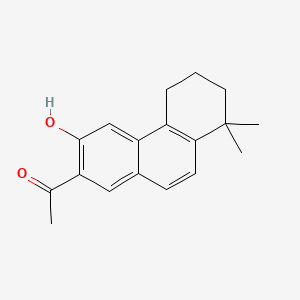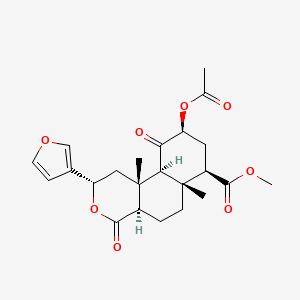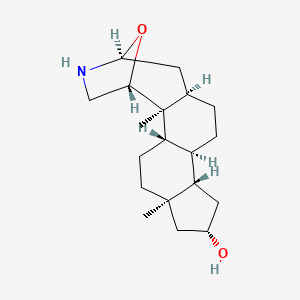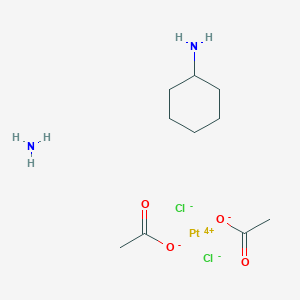
Satraplatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Satraplatin is a platinum compound that is currently under investigation as one treatment of patients with advanced prostate cancer who have failed previous chemotherapy . As an investigational drug, it has not yet received U.S. Food and Drug Administration (FDA) approval and is not available in retail pharmacies .
Synthesis Analysis
Satraplatin has emerged as a novel oral platinum analogue with a better toxicity profile than cisplatin . It is more hydrophobic than cisplatin or oxaliplatin, which appears to demonstrate efficacy in cisplatin-resistant cell lines . Asplatin, a promising alternative to Pt(II) complexes, has been synthesized by fusing acetylsalicylic acid (aspirin) and cisplatin .
Molecular Structure Analysis
Satraplatin is the first orally administered platinum drug under active clinical investigation . Other available platinum analogues—cisplatin, carboplatin, and oxaliplatin—must be given intravenously .
Chemical Reactions Analysis
The reduction of satraplatin with ascorbic acid has been investigated . Three protonation forms of the ascorbic acid were considered . The formalism of side reactions was applied in the kinetic model, since a low activation barrier was found for AA 2–, whose concentration is negligible at neutral pH .
Physical And Chemical Properties Analysis
Satraplatin has the molecular formula C10H24Cl2N2O4Pt and a molecular weight of 502.3 g/mol . It is a solid substance that is soluble in DMF (10 mg/mL) when ultrasonic and pH is adjusted to 1 with HCl .
Scientific Research Applications
- Summary of the Application : Satraplatin is a fourth-generation platinum drug that has shown potential in treating various types of cancers, including ovarian, cervical, and lung cancers . One of its applications is to overcome cisplatin drug resistance in cancer treatment .
- Methods of Application or Experimental Procedures : Researchers have developed a method for formulating the clinically used anticancer drug satraplatin with D-α-tocopheryl polyethylene glycol succinate (TPGS)-based polymers to create satraplatin-loaded nanoparticles (SatPt-NPs) . The hydrophobic nature of the PCL core is capable of encapsulating hydrophobic drugs . Hydrophobic satraplatin was entrapped at the optimized TPGS–PCL/TPGS ratio of 20 to formulate SatPt-NPs .
- Results or Outcomes : The experimental results demonstrate that SatPt-NPs exhibited comparable efficacy to A2780 in treating the A2780 cisplatin-resistant ovarian cancer cell line (A2780DDP), indicating their significant potential in overcoming drug resistance . After BSO treatment, the IC 50 value of SatPt-NPs changed from 0.178 to 0.133 μM, which remained relatively unchanged compared to cisplatin . This suggests that SatPt-NPs can overcome drug resistance by evading GSH detoxification .
Safety And Hazards
Future Directions
The only Phase III trial with satraplatin was conducted in pretreated metastatic castrate-resistant prostate cancer (CRPC), revealing an improvement in progression-free survival but no overall survival benefit . Future development would have to include designing trials in docetaxel-refractory metastatic CRPC, or in other malignancies where cisplatin is of benefit .
properties
CAS RN |
129580-63-8 |
|---|---|
Product Name |
Satraplatin |
Molecular Formula |
C10H22Cl2N2O4Pt |
Molecular Weight |
500.3 g/mol |
IUPAC Name |
azane;cyclohexanamine;platinum(4+);diacetate;dichloride |
InChI |
InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4 |
InChI Key |
CKNPWBAXEKSCRG-UHFFFAOYSA-J |
SMILES |
CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
is-acetatoamminedichlorocyclohexylamine platinum(IV) JM 216 JM-216 JM216 satraplatin trans,cis,cis-bis(acetato)amminecyclohexylaminedichloroplatinum(IV) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



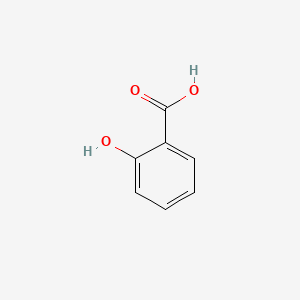
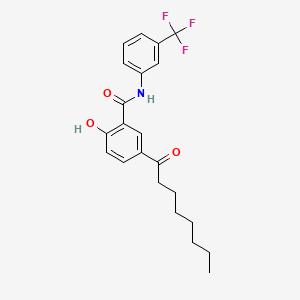
![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)
